1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide
描述
The compound 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide features a pyridazine core substituted at position 6 with a 2-methoxyphenyl group. The piperidine-4-carboxamide moiety is linked to a 3-methyl-1,2-thiazol-5-yl group via an amide bond. This structure combines heterocyclic elements (pyridazine, thiazole) and functional groups (methoxy, carboxamide) commonly associated with bioactivity in medicinal chemistry.
属性
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-13-20(29-25-14)22-21(27)15-9-11-26(12-10-15)19-8-7-17(23-24-19)16-5-3-4-6-18(16)28-2/h3-8,13,15H,9-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKCGNSRQCXTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Research Findings and Data Gaps
- Potency and Selectivity: While navacaprant’s IC₅₀ for kappa-opioid receptors is well-documented (sub-nanomolar range), the target compound’s activity remains uncharacterized .
- SAR Insights : Methoxy and thiazole groups in fungicides () correlate with antifungal activity, but their role in the target compound’s pharmacology requires validation .
- Pharmacokinetics : PROTACs () often face challenges in bioavailability due to size; the target compound’s smaller size may confer advantages in absorption .
准备方法
Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as the foundational building block. Its activation as an acid chloride or mixed anhydride facilitates subsequent amide bond formation. In one approach, N-Boc-piperidine-4-carboxylic acid is treated with oxalyl chloride to generate the corresponding acyl chloride, which reacts with 3-methyl-1,2-thiazol-5-amine in the presence of triethylamine to yield N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide. Deprotection of the Boc group using trifluoroacetic acid affords the free amine, critical for pyridazine coupling.
Pyridazine Ring Construction and Functionalization
The 6-(2-methoxyphenyl)pyridazin-3-yl group is introduced via cyclization or cross-coupling.
Cyclocondensation of Hydrazines
A common method involves reacting 2-methoxyphenylacetylene with hydrazine hydrate under acidic conditions to form a dihydropyridazine intermediate, which undergoes oxidation with manganese dioxide to yield 3-(2-methoxyphenyl)pyridazine. Bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides 6-bromo-3-(2-methoxyphenyl)pyridazine, a pivotal intermediate for Suzuki-Miyaura coupling.
Table 1: Reaction Conditions for Pyridazine Bromination
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 4 | 78 |
| Br₂ | CHCl₃ | 25 | 12 | 65 |
Coupling of Pyridazine to Piperidine
The 6-bromopyridazine intermediate is coupled to the piperidine amine via Buchwald-Hartwig amination or Ullmann-type reactions.
Palladium-Catalyzed Amination
Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, achieving 85% coupling efficiency. Critical parameters include rigorous exclusion of oxygen and the use of cesium carbonate as a base.
Amide Bond Formation with Thiazole
The final step involves coupling the piperidine-4-carboxylic acid derivative with 3-methyl-1,2-thiazol-5-amine.
Carbodiimide-Mediated Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation at 0°C, yielding the target compound in 72% isolated yield after silica gel chromatography.
Table 2: Optimization of Amidation Conditions
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 0 | 72 |
| DCC/DMAP | THF | 25 | 58 |
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H-NMR (400 MHz, CDCl₃): δ 8.42 (d, 1H, pyridazine-H), 7.68–7.61 (m, 2H, aromatic-H), 6.95 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).
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MS (ESI) : m/z 452.2 [M+H]⁺.
Challenges and Optimization
常见问题
Basic Question: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the pyridazin-3-yl and piperidine-4-carboxamide moieties, followed by functionalization of the thiazole ring. Key challenges include:
- Coupling Efficiency: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridazine-piperidine linkage, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Thiazole Functionalization: Selective N-alkylation of the thiazole ring under controlled pH (e.g., NaH/DMF system) to avoid over-alkylation .
- Purification: Chromatographic techniques (e.g., flash chromatography) and recrystallization in ethanol/water mixtures are critical for isolating high-purity product .
Optimization Strategies:
- Monitor reaction progress via TLC or HPLC to adjust reaction times.
- Use additives like molecular sieves to absorb byproducts in moisture-sensitive steps .
Basic Question: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
Primary screening should focus on target-specific assays and cytotoxicity profiling:
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to triazolopyridazine derivatives with known kinase affinity .
- Cytotoxicity Profiling: Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Selectivity Screening: Compare activity in non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Methodological Note: Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate experiments .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenyl and 3-methylthiazole groups?
Answer:
SAR Design Framework:
- Isosteric Replacements: Synthesize analogs replacing the 2-methoxyphenyl with 2-chlorophenyl or 2-fluorophenyl to evaluate electronic effects on target binding .
- Thiazole Modifications: Introduce bulkier substituents (e.g., 3-ethylthiazole) or heterocycle swaps (e.g., oxazole) to probe steric and electronic contributions .
- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
Data Interpretation:
- Correlate IC₅₀ values with structural changes. For example, reduced activity in analogs lacking the methoxy group suggests its role in π-stacking interactions .
Advanced Question: How can contradictory data in cytotoxicity studies between similar compounds be resolved?
Answer:
Contradictions often arise from assay variability or subtle structural differences. Resolution strategies include:
- Standardized Assay Protocols: Use identical cell lines, incubation times, and serum concentrations across studies .
- Metabolic Stability Testing: Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
- Structural Reanalysis: Compare X-ray crystallography or docking poses of analogs to identify conformational changes affecting activity .
Case Example: A 2-methoxyphenyl analog may show lower potency than a 4-methoxyphenyl variant due to altered binding pocket orientation, resolvable via molecular dynamics simulations .
Advanced Question: What computational methods are suitable for predicting off-target interactions of this compound?
Answer:
- Target Fishing: Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .
- Molecular Docking: AutoDock Vina or Glide for high-throughput screening against the human kinome or protease families .
- ADMET Prediction: Tools like ADMETlab 2.0 to assess blood-brain barrier permeability or CYP450 inhibition risks .
Validation: Cross-validate predictions with experimental data (e.g., kinase panel screens) .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- Purity Analysis: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Structural Confirmation: ¹H/¹³C NMR for functional group verification (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
- Stability Testing: Accelerated degradation studies under varied pH (2–9) and temperature (25–40°C) with LC-MS monitoring .
Advanced Question: How can proteomics approaches identify this compound’s mechanism of action?
Answer:
- Affinity Proteomics: Use immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Phosphoproteomics: Treat cells with the compound and quantify phosphorylation changes via SILAC or TMT labeling .
- Pathway Enrichment: Analyze enriched pathways (e.g., apoptosis, cell cycle) using tools like STRING or DAVID .
Example: A study on a related triazolopyridazine compound revealed CDK2 and PLK1 inhibition via phosphoproteomic profiling .
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